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3-[2-(Dimethylamino)ethoxy]aniline

Catalog No.
S692215
CAS No.
181513-08-6
M.F
C10H16N2O
M. Wt
180.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(Dimethylamino)ethoxy]aniline

CAS Number

181513-08-6

Product Name

3-[2-(Dimethylamino)ethoxy]aniline

IUPAC Name

3-[2-(dimethylamino)ethoxy]aniline

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C10H16N2O/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3

InChI Key

BMBSJDSXSMKTNV-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC(=C1)N

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)N

Organic Chemistry

“3-[2-(Dimethylamino)ethoxy]aniline” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It’s a powder substance with a molecular weight of 180.25 .

Antifungal Research

A study titled “Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents” used “3-[2-(Dimethylamino)ethoxy]aniline” in the synthesis of novel vanillin-chalcones .

Method of Application: The compound was synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives . Subsequently, cyclocondensation reactions of chalcones with hydrazine hydrate afforded the new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction was carried out in formic acid .

Results or Outcomes: The synthesized compounds showed moderate to high activities against three dermatophytes with MICs 31.25–62.5 µg/mL . Interestingly, some structures possess fungicidal rather than fungistatic activities, with MFC values between 31.25 and 62.5 μg/mL .

Synthesis of Hydrochloride Derivative

The compound “3-[2-(Dimethylamino)ethoxy]aniline” is used in the synthesis of its hydrochloride derivative .

Method of Application: The hydrochloride derivative of “3-[2-(Dimethylamino)ethoxy]aniline” is synthesized by reacting the compound with hydrochloric acid . The reaction conditions and parameters would depend on the specific requirements of the experiment .

Results or Outcomes: The hydrochloride derivative of “3-[2-(Dimethylamino)ethoxy]aniline” has a molecular weight of 216.71 . It’s a powder substance and is used in various areas of research .

3-[2-(Dimethylamino)ethoxy]aniline is an organic compound characterized by its amine and ether functional groups. Its molecular formula is C10H16N2O, and it has a molecular weight of approximately 180.25 g/mol. This compound features a dimethylamino group attached to an ethoxy chain, which is further connected to an aniline moiety. The presence of these functional groups suggests potential reactivity and applications in various chemical contexts, particularly in organic synthesis and medicinal chemistry.

There is no scientific research readily available on the mechanism of action of 3-[2-(dimethylamino)ethoxy]aniline.

Information on the safety hazards associated with 3-[2-(dimethylamino)ethoxy)aniline is not available in scientific literature sources []. As a general precaution, unknown organic compounds should be handled with care in a well-ventilated laboratory following proper safety protocols for handling chemicals.

Involving 3-[2-(Dimethylamino)ethoxy]aniline are not extensively documented, its structure implies several possible reaction pathways:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitutions, potentially reacting with electrophiles.
  • Acylation: The amine can be acylated to form amides, which may enhance its biological activity.
  • Formation of Hydrochloride Salt: The compound can react with hydrochloric acid to form its hydrochloride derivative, which may improve solubility and stability for biological assays.

The synthesis of 3-[2-(Dimethylamino)ethoxy]aniline typically involves the following methods:

  • Claisen-Schmidt Reaction: This method involves the reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with acetophenone derivatives to yield various substituted anilines.
  • Hydrochloride Derivative Formation: Reacting the base compound with hydrochloric acid yields the hydrochloride salt, enhancing its solubility for further applications.

3-[2-(Dimethylamino)ethoxy]aniline finds applications across several fields:

  • Medicinal Chemistry: Its derivatives are explored for antifungal and possibly other therapeutic activities.
  • Material Science: Utilized in the development of novel materials due to its unique chemical properties.
  • Analytical Chemistry: Employed in chromatography and other analytical techniques for compound separation and identification.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-[2-(Dimethylamino)ethoxy]aniline, including:

Compound NameMolecular FormulaKey Features
4-[2-(Dimethylamino)ethoxy]anilineC10H16N2OSimilar amine and ether functionality; used in various synthetic applications .
2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-anilineC11H15F3N2OContains trifluoromethyl group; potential for different electronic properties.
3-Chloro-4-(2-(dimethylamino)ethoxy)anilineC10H15ClN2OChlorinated derivative; may exhibit different reactivity compared to the parent compound .

Uniqueness

The uniqueness of 3-[2-(Dimethylamino)ethoxy]aniline lies in its specific arrangement of functional groups that may influence both its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct pathways for modification and application in drug development and material science.

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Wikipedia

3-[2-(Dimethylamino)ethoxy]aniline

Dates

Last modified: 08-15-2023

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